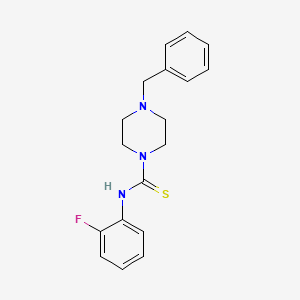![molecular formula C16H11ClN2O3S B5871338 2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B5871338.png)
2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the thioacetamide class of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is not fully understood. However, studies have suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, this compound has been reported to inhibit the activity of certain enzymes, including COX-2 and MMP-9.
Biochemical and physiological effects:
2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has been reported to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Additionally, this compound has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide in lab experiments is its broad range of biological activities, making it a versatile compound for various applications. Additionally, this compound is relatively easy to synthesize, making it accessible for researchers. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide. In medicine, this compound could be further studied for its potential use as an anti-cancer agent, with researchers investigating its efficacy in different types of cancer. Additionally, this compound could be studied for its potential use in the treatment of inflammatory diseases and pain.
In agriculture, this compound could be further studied for its potential use as a pesticide or herbicide, with researchers investigating its efficacy against different types of pests and weeds. Furthermore, this compound could be studied for its potential use in material science, with researchers investigating its ability to act as a stabilizer in different types of polymers.
In conclusion, 2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a versatile compound with potential applications in various scientific research areas. Further studies are needed to fully understand its mechanism of action and potential uses.
Métodos De Síntesis
The synthesis of 2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can be achieved through several methods, including the reaction of 4-chlorobenzenethiol with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide in the presence of a suitable catalyst. This method has been reported to yield the desired product in high purity and yield.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has been extensively studied for its potential applications in various scientific research areas. In medicine, this compound has shown promising results as an anti-cancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, this compound has been reported to have potent antifungal and antibacterial properties, making it a potential candidate for the development of new pesticides and herbicides. Furthermore, this compound has been studied for its potential use in material science, with researchers investigating its ability to act as a stabilizer in polymer-based materials.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-9-1-4-11(5-2-9)23-8-14(20)18-10-3-6-12-13(7-10)16(22)19-15(12)21/h1-7H,8H2,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDRRFQVCMZBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[2-(cyclohexylmethylene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5871258.png)
![1-{[(4-methylbenzyl)thio]acetyl}pyrrolidine](/img/structure/B5871259.png)
![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5871265.png)
![methyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5871273.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-isopropylethanediamide](/img/structure/B5871279.png)
![1-(cyclobutylcarbonyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5871286.png)

![N-{[(4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5871297.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5871301.png)
![(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B5871309.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5871350.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5871356.png)
![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5871364.png)